N,N'-bis(2-cyanophenyl)pentanediamide
Description
N,N'-bis(2-cyanophenyl)pentanediamide is a bis-aryl diamide compound featuring a pentanediamide backbone linked to two 2-cyanophenyl groups. Its synthesis typically involves the reaction of 2-aminobenzonitrile with glutaryl chloride in dioxane under mild conditions, yielding a product with a melting point of 238–239°C . Key structural characteristics include:
- Molecular formula: C₁₉H₁₆N₄O₂.
- Functional groups: Two nitrile (-CN) groups at the ortho positions of the phenyl rings and a central glutaryl (pentanediamide) linker.
- Spectral data: ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.7 ppm (J = 8 Hz) and methylene protons of the pentanediamide chain at δ 2.4 (t, 4H) and 1.9 ppm (q, 2H). IR spectra confirm the presence of nitrile (2221 cm⁻¹) and amide (1667 cm⁻¹) groups .
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N,N//'-bis(2-cyanophenyl)pentanediamide |
InChI |
InChI=1S/C19H16N4O2/c20-12-14-6-1-3-8-16(14)22-18(24)10-5-11-19(25)23-17-9-4-2-7-15(17)13-21/h1-4,6-9H,5,10-11H2,(H,22,24)(H,23,25) |
InChI Key |
BSKNOFFWHYNOCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CCCC(=O)NC2=CC=CC=C2C#N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CCCC(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varying Aryl Substituents
Key Observations :
- Halogen vs. Nitrile : Chloro/bromo-substituted analogs exhibit lower cytotoxicity than nitrile-containing derivatives, suggesting that electron-withdrawing groups (e.g., -CN) may enhance bioactivity .
Analogs with Modified Linker Chains
Key Observations :
- Linker Flexibility : The pentanediamide linker provides conformational flexibility, which is critical for binding to biological targets like enzymes or receptors.
- Functional Group Impact: Pyridinylmethyl substituents introduce nitrogen donors, enabling coordination with metal ions, while nitrile groups prioritize electronic effects over chelation .
Bioactivity Comparison
highlights the cytotoxicity of sulfonamido-pentanediamide derivatives:
- High Cytotoxicity : Compounds with nitro or bromo substituents (e.g., 5h, 5i) show IC₅₀ values <10 μM in cancer cell lines (MCF-7, K-562).
- Low Cytotoxicity : Chloro-substituted analogs (e.g., 5c, 5j) exhibit IC₅₀ >50 μM, indicating substituent electronegativity and steric bulk inversely correlate with potency .
In contrast, this compound’s nitrile groups may enhance metabolic stability compared to halogenated analogs, though its specific bioactivity data remain underexplored.
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